(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol
CAS No.: 81968-62-9
Cat. No.: VC0207971
Molecular Formula: C15H24O
Molecular Weight:
* For research use only. Not for human or veterinary use.

CAS No. | 81968-62-9 |
---|---|
Molecular Formula | C15H24O |
IUPAC Name | (5Z,7S)-4,10-dimethylidene-7-propan-2-ylcyclodec-5-en-1-ol |
Standard InChI | InChI=1S/C15H24O/c1-11(2)14-8-5-12(3)6-10-15(16)13(4)7-9-14/h5,8,11,14-16H,3-4,6-7,9-10H2,1-2H3/b8-5-/t14-,15?/m0/s1 |
SMILES | CC(C)C1CCC(=C)C(CCC(=C)C=C1)O |
Appearance | Oil |
Chemical Identity and Structural Characteristics
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol is an organic compound belonging to the class of cyclodecenes with the molecular formula C15H24O and a molecular weight of 220.35 g/mol . The compound is characterized by its distinctive structure featuring an isopropyl group, two methylene groups, and a hydroxyl group attached to a cyclodecene ring. This sesquiterpene compound (containing 15 carbon atoms) has several alternative names and nomenclatures in scientific literature, reflecting its complex structure and stereochemistry.
Nomenclature and Identification
The compound can be identified through various naming conventions and identifiers:
Parameter | Value |
---|---|
CAS Number | 81968-62-9 |
IUPAC Name | (5Z,7S)-4,10-dimethylidene-7-propan-2-ylcyclodec-5-en-1-ol |
Alternative Names | 4(15),5,10(14)-Germacratrien-1-ol; (1R,7S,E)-7-Isopropyl-4,10-dimethylenecyclodec-5-enol |
InChI | InChI=1S/C15H24O/c1-11(2)14-8-5-12(3)6-10-15(16)13(4)7-9-14/h5,8,11,14-16H,3-4,6-7,9-10H2,1-2H3/b8-5-/t14-,15?/m0/s1 |
InChIKey | OSSWBZXPRYZGRO-GNOUIQMSSA-N |
SMILES | CC(C)[C@@H]/1CCC(=C)C(CCC(=C)/C=C1)O |
The compound exists in stereoisomeric forms, with the most commonly studied being (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol and (1R,7S,E)-7-Isopropyl-4,10-dimethylenecyclodec-5-enol . These variants differ in their stereochemistry, particularly in the configuration of specific carbon centers and double bonds, as indicated by their respective IUPAC names.
Structural Features
The structure of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol is defined by:
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A ten-membered carbon ring (cyclodecene) core structure
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Two exocyclic methylene groups at positions 4 and 10
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An endocyclic double bond at position 5
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An isopropyl group at position 7 with S-configuration
These structural elements contribute to the compound's unique chemical reactivity and biological properties, making it an interesting subject for research in various scientific disciplines.
Physical and Chemical Properties
Physical Characteristics
The physical appearance of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol is described as an oil. Other physical properties have been computed and measured:
Property | Value |
---|---|
Hydrogen bond donors | 1 |
Hydrogen bond acceptors | 1 |
Rotatable bonds | 1 |
Topological polar surface area | 20.2 Ų |
XLogP (Hydrophobicity parameter) | 4.309 |
These properties influence the compound's behavior in biological systems and its potential pharmaceutical applications .
Chemical Reactivity
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol can undergo various chemical reactions, primarily involving its functional groups:
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Oxidation reactions: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
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Reduction reactions: The double bonds in the cyclodecene ring can be reduced to form saturated cyclodecane derivatives using hydrogen gas in the presence of catalysts like palladium or platinum.
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Substitution reactions: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, using reagents such as thionyl chloride or phosphorus tribromide.
These reactions are essential for the modification of the compound to produce derivatives with potentially enhanced biological activities or for the synthesis of more complex molecules.
Synthesis Methods
Laboratory Synthesis
The synthesis of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol typically involves cyclization of suitable precursors, such as linear dienes, under specific reaction conditions. This process generally requires:
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A catalyst, typically a transition metal complex, to facilitate the cyclization process
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Controlled reaction conditions including temperature, pressure, and inert atmosphere
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Precise stereocontrol to achieve the desired stereochemistry at position 7
The challenges in synthesizing this compound include controlling the stereochemistry and regioselectivity of the cyclization reaction, as well as minimizing unwanted side reactions.
Industrial Production
In industrial settings, the production of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol may involve:
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Large-scale cyclization reactions using optimized catalysts and reaction conditions
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Advanced purification techniques such as distillation, chromatography, or recrystallization
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Quality control measures to ensure the purity and stereochemical integrity of the final product
These industrial processes aim to maximize yield and reduce costs while maintaining the desired structural and stereochemical features of the compound.
Biological Activities
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial potential of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol against several bacterial strains. Comparative analyses have shown notable inhibitory effects, particularly against:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
These findings suggest potential applications in antimicrobial therapy or as a natural preservative.
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory properties, though detailed mechanisms of action are still under investigation. These properties may involve inhibition of inflammatory mediators or modulation of inflammatory signaling pathways.
Other Biological Activities
Beyond its antimicrobial and anti-inflammatory properties, (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol is being investigated for various other biological activities, including:
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Potential antioxidant properties
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Possible anticancer activities
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Effects on cell signaling pathways
Natural Occurrence and Distribution
Plant Sources
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol has been identified in several plant species and natural extracts. GC-MS analysis has revealed its presence in various botanical samples, though its concentration varies significantly depending on the source .
In one study analyzing Elsholtzia rugulosa, (1R,7S,E)-7-isopropyl-4,10-dimethylenecyclodec-5-enol was identified as an origin characteristic medicinal component . The relative content of this compound varied across different samples:
Sample Source | Relative Content (%) |
---|---|
Sample 1 | 5.37 ± 0.26 |
Sample 2 | 8.52 ± 0.95 |
Sample 3 | 3.24 ± 3.74 |
Sample 4 | 2.10 ± 0.23 |
This variation indicates that environmental factors, geographical location, and growing conditions may influence the production of this compound in plants .
Detection and Quantification
Modern analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), have been instrumental in identifying and quantifying (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol in natural samples . In a study using thermal desorption-GC-MS for analyzing terpenes in dried wood, the compound was detected and identified with a match quality of 795 and a retention index of 1690 .
Comparative Analysis with Similar Compounds
Structural Relatives
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol belongs to a family of cyclodecene compounds and can be compared with similar structures to understand structure-activity relationships:
Compound | Structural Difference | Comparative Properties |
---|---|---|
Cyclodecene | Lacks isopropyl and methylene groups | Simpler structure, different reactivity pattern |
Cyclodecanol | Saturated analog with hydroxyl group but no double bonds | Lower reactivity, different conformational properties |
Isopropylcyclodecene | Similar compound with isopropyl group but lacking methylene groups | Similar but less complex structure, different biological activity profile |
These comparisons help elucidate the importance of specific structural features for the compound's activity and properties.
Bioactivity Comparison
When compared to other sesquiterpenes and related compounds, (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol shows distinct biological activity patterns. In a comparative analysis of medicinal plant extracts, this compound demonstrated unique antimicrobial properties compared to other constituents .
The presence of both the isopropyl group and methylene groups, along with the hydroxyl group and double bonds, appears to contribute significantly to the compound's biological activity profile, distinguishing it from structurally related compounds.
Future Research Directions
Synthetic Optimization
Future research should focus on developing more efficient and stereoselective synthetic routes to (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol and its derivatives. This would include:
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Exploring new catalytic systems for cyclization reactions
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Developing asymmetric synthesis methods to control stereochemistry
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Investigating green chemistry approaches to minimize environmental impact
These advancements would facilitate both academic research and potential industrial applications of the compound.
Biological Activity Elucidation
More comprehensive studies are needed to fully understand the biological activities of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol, including:
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Detailed mechanism of action studies for antimicrobial and anti-inflammatory activities
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Exploration of potential anticancer, antioxidant, and other biological properties
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Structure-activity relationship studies with synthetic derivatives
Such research would provide valuable insights into the compound's therapeutic potential and guide the development of more potent derivatives.
Application Development
Finally, research into practical applications of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol should be pursued, including:
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Formulation studies for pharmaceutical applications
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Stability and compatibility studies for industrial uses
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Toxicological and environmental impact assessments
These studies would bridge the gap between basic research and practical applications of this interesting compound.
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